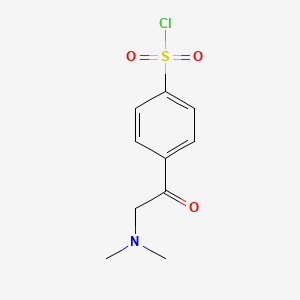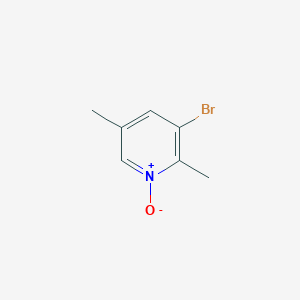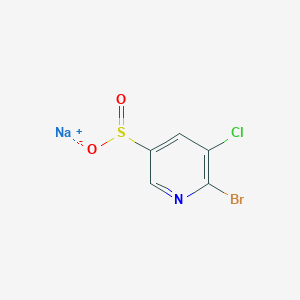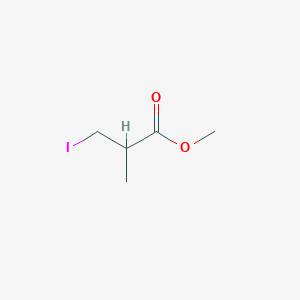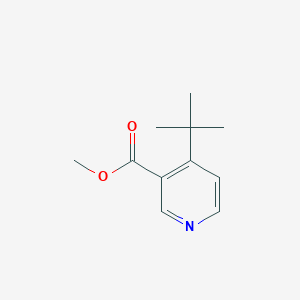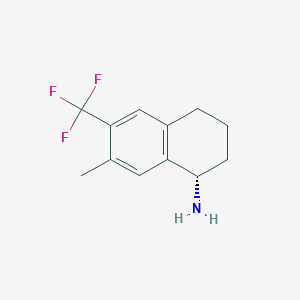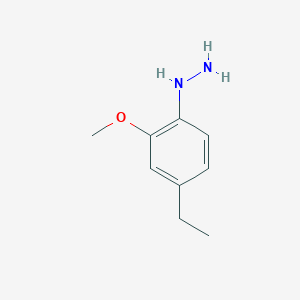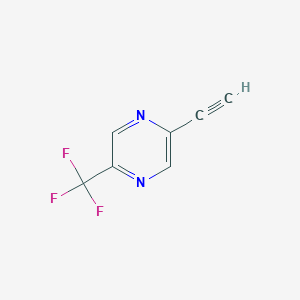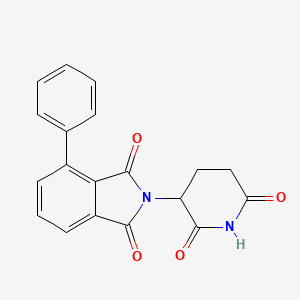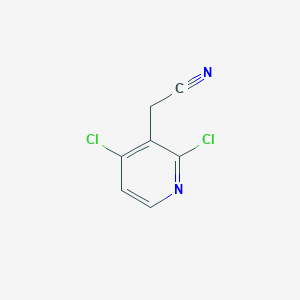
2-(2,4-Dichloropyridin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichloropyridin-3-yl)acetonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms attached to the pyridine ring and a nitrile group attached to the acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloropyridin-3-yl)acetonitrile typically involves the reaction of 2,4-dichloropyridine with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the acetonitrile, followed by nucleophilic substitution on the 2,4-dichloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichloropyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to convert the nitrile group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed to reduce the nitrile group to an amine.
Major Products Formed
The major products formed from these reactions include substituted pyridines, amines, carboxylic acids, and various heterocyclic compounds, depending on the specific reaction pathway chosen.
Aplicaciones Científicas De Investigación
2-(2,4-Dichloropyridin-3-yl)acetonitrile has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichloropyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the nitrile group and the dichloropyridine moiety allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloropyridin-4-yl)acetonitrile
- 2-(5,6-Dichloropyridin-3-yl)acetonitrile
- 2-(4,6-Dichloropyridin-3-yl)acetonitrile
Uniqueness
2-(2,4-Dichloropyridin-3-yl)acetonitrile is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to its analogs, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
945543-27-1 |
|---|---|
Fórmula molecular |
C7H4Cl2N2 |
Peso molecular |
187.02 g/mol |
Nombre IUPAC |
2-(2,4-dichloropyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-6-2-4-11-7(9)5(6)1-3-10/h2,4H,1H2 |
Clave InChI |
LLXPOYJDDBFUBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Cl)CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
